BiCAPPA

Description

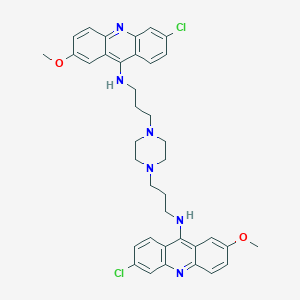

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-[3-[4-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]piperazin-1-yl]propyl]-2-methoxyacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40Cl2N6O2/c1-47-27-7-11-33-31(23-27)37(29-9-5-25(39)21-35(29)43-33)41-13-3-15-45-17-19-46(20-18-45)16-4-14-42-38-30-10-6-26(40)22-36(30)44-34-12-8-28(48-2)24-32(34)38/h5-12,21-24H,3-4,13-20H2,1-2H3,(H,41,43)(H,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTKNTSGEOMFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN4CCN(CC4)CCCNC5=C6C=C(C=CC6=NC7=C5C=CC(=C7)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431402 | |

| Record name | BiCAPPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119662-55-4 | |

| Record name | BiCAPPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bicappa and Its Chemical Analogues

Pioneering Synthetic Routes for BiCAPPA as a Bivalent Anti-Prion Compound

The pioneering synthetic efforts for BiCAPPA and its related bivalent anti-prion compounds are extensively documented, particularly in the work by Bongarzone et al. fishersci.fichem960.comlabsolu.ca This research focused on establishing a novel class of bivalent anti-prion agents characterized by a 2,5-diamino-1,4-benzoquinone (B74859) nucleus. chem960.com

Strategies for Constructing the 2,5-Diamino-1,4-benzoquinone Core Incorporating BiCAPPA

The central structural element of BiCAPPA and its analogues is the 2,5-diamino-1,4-benzoquinone core, which serves as a crucial spacer connecting two aromatic prion recognition motifs. chem960.com General synthetic strategies for constructing the 2,5-diamino-1,4-benzoquinone moiety typically involve the nucleophilic addition of primary aliphatic amines to p-benzoquinone. In the context of BiCAPPA, this core is strategically incorporated to bridge two 6-chloro-2-methoxy-9-acridinyl units, which are the active pharmacophores responsible for interacting with prion proteins. The precise synthetic pathway for BiCAPPA would involve the functionalization of the 2,5-diamino-1,4-benzoquinone scaffold to allow for its conjugation with the acridine (B1665455) derivatives, forming the bivalent structure.

Parallel Synthesis Approaches in the Development of BiCAPPA Series

The development of BiCAPPA and its series significantly leveraged parallel synthesis approaches. chem960.comlabsolu.ca This methodology enabled the creation of a library of compounds featuring the 2,5-diamino-1,4-benzoquinone nucleus as a spacer. chem960.com By systematically varying the substituents on the core and the attached aromatic motifs, researchers could explore the structure-activity relationships (SAR) of these bivalent anti-prion compounds. For instance, a library of 11 entries was designed and evaluated, leading to the identification of compounds like 6-chloro-1,2,3,4-tetrahydroacridine 10, which exhibited an EC50 of 0.17 μM, a value lower than that of BiCAPPA (EC50 of 0.32 μM) as a reference compound. chem960.comlabsolu.ca This parallel synthesis strategy was instrumental in identifying potent analogues and corroborating the bivalent design as a viable approach for anti-prion chemical probes. chem960.comlabsolu.ca

Rational Design and Synthesis of Bivalent Linker Variations in BiCAPPA Analogues

The rational design of bivalent ligands, such as BiCAPPA, involves connecting two pharmacodynamic groups via a linker to enhance binding affinity and targeting. fishersci.fi In BiCAPPA, the 2,5-diamino-1,4-benzoquinone nucleus functions as this bivalent linker or spacer, bridging the two acridine moieties. chem960.com The design rationale for such bivalent compounds often considers the optimal distance and flexibility between the two active units to facilitate simultaneous interaction with multiple binding sites on a target, or to engage with dimeric/oligomeric forms of a protein. fishersci.fi

Enantioselective Synthesis and Stereochemical Considerations for BiCAPPA Derivatives

Upon examination of its chemical structure, BiCAPPA (N,N′-Bis(6-chloro-2-methoxy-9-acridinyl)-1,4-piperazinedipropanamine) does not inherently possess chiral centers. Therefore, enantioselective synthesis, which focuses on the production of a single enantiomer of a chiral compound, is not a primary consideration for BiCAPPA itself. Research into enantioselective synthesis is typically applied to molecules with defined stereocenters or axial/planar chirality, often to control specific biological activities or to avoid issues related to inactive or harmful enantiomers. While the broader field of chemical synthesis explores various methods for enantioselective production of chiral molecules, these are not directly applicable to the synthesis of BiCAPPA due to its achiral nature.

Optimization of Synthetic Yields and Purity for Research-Scale Production of BiCAPPA

Optimization of synthetic yields and purity is a critical aspect of chemical synthesis, particularly for compounds intended for research-scale production. For BiCAPPA, as with any complex organic molecule, this involves refining reaction conditions to maximize the desired product formation while minimizing side reactions and impurities. General strategies for yield optimization include precise control over temperature, pressure, and the selection and concentration of catalysts. Purification techniques such as crystallization, distillation, or chromatography are then employed to achieve the required purity levels. While specific detailed protocols for yield optimization of BiCAPPA are not extensively detailed in the public domain, these general principles of synthetic chemistry are routinely applied to ensure efficient and high-quality production for research purposes. The goal is to achieve a balance between maximizing output and ensuring the compound meets stringent purity standards for reliable biological evaluation.

Development of Novel Synthetic Methodologies for Expanding the BiCAPPA Chemical Space

The development of novel synthetic methodologies is crucial for expanding the chemical space accessible for compounds like BiCAPPA. This involves creating new reactions, reagents, and synthetic strategies that allow for the generation of structurally diverse analogues. Approaches such as diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) are key in this regard. uni.lu DOS aims to create a wide array of structurally distinct molecules from common starting materials, while FBDD involves identifying small, weakly binding fragments that can then be elaborated and linked to create more potent compounds. uni.lu

For BiCAPPA, expanding its chemical space would involve developing new methods to:

Introduce different types of aromatic recognition motifs.

Vary the structure and length of the bivalent linker beyond the 2,5-diamino-1,4-benzoquinone core, potentially incorporating more rigid or flexible elements, or different heteroatoms.

Functionalize the existing core structure with a wider range of substituents.

Such advancements in synthetic chemistry enable the creation of novel BiCAPPA derivatives with potentially improved pharmacological properties, including enhanced potency, selectivity, and pharmacokinetic profiles, thereby broadening the scope of anti-prion research.

Molecular Mechanisms and Biological Activity of Bicappa

Investigation of Broader Molecular Pathways Influenced by BiCAPPA Activity in Cellular Models

BiCAPPA's primary mechanism of action involves the inhibition of the infectious conformational form of prion protein (PrPSc) from scrapie-infected cells, exhibiting an effective concentration (EC50) of 0.32 μM usda.gov. PrPSc is a misfolded, aggregated isoform of the cellular prion protein (PrPC), and its accumulation is a hallmark of prion diseases, leading to neurotoxicity and neuronal death ucsd.edumdpi.com.

The conversion of PrPC to PrPSc is a critical event in prion pathogenesis, occurring on the plasma membrane or within the endocytic pathway, specifically within multivesicular bodies (MVBs) ucsd.edunih.gov. By reducing the population of PrPSc, BiCAPPA is hypothesized to disrupt the autocatalytic process by which PrPSc templates the misfolding of host PrPC ucsd.edusissa.it.

The broader molecular pathways influenced by BiCAPPA's antiprion activity extend beyond this direct inhibition. PrPSc accumulation triggers a cascade of detrimental intracellular events. For instance, the conversion of PrPC to PrPSc can activate the endoplasmic reticulum chaperone BiP, leading to the phosphorylation of PERK and subsequently eIF2α. This pathway results in a global decrease in protein translation and the activation of apoptotic pathways researchgate.net. Furthermore, the activation of eIF2α can impair lysosomal trafficking researchgate.net. By inhibiting PrPSc formation, BiCAPPA is expected to counteract these downstream signaling events, thereby mitigating cellular stress, restoring protein homeostasis, and preventing the activation of pro-apoptotic pathways.

Moreover, the cellular prion protein PrPC has been implicated in mediating the toxicity of other misfolded protein aggregates found in various neurodegenerative diseases, including those associated with Alzheimer's disease, tauopathies, and α-synucleinopathies. This mediation involves the activation of intracellular Fyn kinase, which ultimately contributes to synaptotoxicity semanticscholar.org. Given BiCAPPA's role in influencing PrPSc, and by extension the PrPC conversion process, it suggests a potential for broader influence on pathways related to neuroprotection and synaptic integrity, although specific studies on these broader impacts are needed.

The mechanism by which acridine-based compounds, such as BiCAPPA, exert their antiprion effects may involve occluding epitopes necessary for templating on the surface of PrPSc or altering the stability of PrPSc oligomers nih.gov. This interaction could prevent the propagation of the misfolded protein, thereby influencing a wide array of cellular processes that are disrupted by PrPSc accumulation.

Cellular Uptake and Subcellular Localization Studies of BiCAPPA in Research Models

Understanding the cellular uptake and subcellular localization of BiCAPPA is crucial for elucidating its complete mechanism of action and optimizing its therapeutic potential. While specific detailed studies on BiCAPPA's cellular uptake and subcellular distribution were not found in the current literature, general principles and methodologies applied to similar compounds can be discussed.

The efficacy of a compound like BiCAPPA, which targets an intracellular protein conversion process (PrPC to PrPSc occurring on the plasma membrane and within endocytic compartments), is highly dependent on its ability to traverse the cell membrane and reach its site of action ucsd.edunih.gov. Cellular uptake studies typically employ techniques such as flow cytometry and confocal microscopy to quantify the amount of compound internalized by cells and visualize its distribution researchgate.netdovepress.commdpi.com. These studies often investigate the kinetics of uptake (e.g., time-dependent internalization) and concentration-dependent uptake dovepress.com.

Subcellular localization studies aim to determine the specific organelles or cellular compartments where the compound accumulates. Techniques such as fluorescent tagging of the compound followed by confocal laser scanning microscopy (CLSM) or cell fractionation combined with analytical methods (e.g., Western blotting) are commonly used biocat.comnih.govreactome.orgnih.govresearchgate.net. For a compound like BiCAPPA, its localization within endosomes, lysosomes, or association with the plasma membrane would be particularly relevant, given the known sites of prion protein conversion and trafficking nih.gov.

Factors influencing cellular uptake and subcellular localization include the compound's physicochemical properties, such as lipophilicity, charge, and molecular size dovepress.commdpi.com. For example, studies on other compounds have shown that lipophilicity and the position of alkyl chains can significantly affect cellular uptake and distribution within membranes dovepress.com. The bivalent nature of BiCAPPA, being the first bivalent antiprion ligand usda.gov, might also influence its interaction with cellular membranes and its internalization pathways, potentially through receptor-mediated endocytosis or other endocytic mechanisms mdpi.commdpi.comnih.gov.

Given that BiCAPPA is an acridine (B1665455) derivative sissa.it, a class of compounds known for their potential to interact with nucleic acids, its subcellular localization within the nucleus would also be of interest, even if its primary target is PrPSc. Such studies would help rule out or identify potential off-target interactions.

Structure Activity Relationship Sar of Bicappa and Its Derivatives

Systematic Elucidation of Pharmacophoric Requirements for Anti-Prion Efficacy

The pharmacophoric requirements for the anti-prion efficacy of BiCAPPA and its class of compounds are rooted in the tricyclic acridine (B1665455) scaffold. Acridine derivatives, including BiCAPPA, have been extensively studied for their ability to inhibit PrPSc formation. nih.govpnas.org A crucial structural feature for anti-prion activity in these compounds is the presence of an aliphatic side chain at the 9-position (the middle ring moiety) of the acridine nucleus. nih.govpnas.org Studies on quinacrine (B1676205) analogs, which share the acridine core, have demonstrated that both the number of carbon atoms within this aliphatic side chain and the presence of a diethylamino bifurcation significantly influence their antiprion activity. pnas.org This suggests that specific spatial arrangements and electronic properties conferred by the side chain are essential for effective interaction with prion proteins. The acridine moiety itself is considered a potent scaffold for drug design due to its diverse biological activities, including anti-prion properties. mdpi.com

Impact of Bivalency and Linker Length on BiCAPPA's Ligand-Target Interactions

For bis-acridine compounds, such as BiCAPPA, the length and structural characteristics of the linker connecting the two acridine units are critical determinants for their ability to inhibit prion replication. uni.luresearchgate.net The optimal linker length facilitates the correct spatial presentation of the two active acridine moieties, allowing for simultaneous and effective interaction with multiple binding sites on the prion protein or its aggregates. While specific quantitative data on varying BiCAPPA's linker length is not extensively detailed, general studies on bivalent ligands indicate that an optimal linker length is crucial to achieve strong neutralization potencies by spanning the distance between binding sites. researchgate.net

Positional Scanning and Substituent Effects on BiCAPPA's Biological Profile

The biological profile of BiCAPPA is significantly influenced by specific substituent effects and their positions on the acridine scaffold. A notable example is the importance of the chlorine substituent. Research indicates that the presence of a chlorine substituent on the prion recognition motif is crucial for BiCAPPA's activity. fishersci.com

Further evidence of positional and substituent effects comes from studies comparing BiCAPPA to other acridine derivatives. For instance, a compound containing a 6-chloro-1,2,3,4-tetrahydroacridine moiety (Compound 45) demonstrated an EC₅₀ of 0.17 μM in ScGT1 cells, which is more potent than BiCAPPA's EC₅₀ of 0.32 μM. mdpi.comuni.lu This suggests that modifications, such as the saturation of one of the acridine rings and the specific placement of the chlorine atom, can further optimize anti-prion activity. In broader SAR studies of acridine derivatives, electron-withdrawing groups (e.g., -Cl, -NO₂, -F, -Br) have been observed to favor DNA binding and anticancer activity, which might correlate with their anti-prion mechanism involving interactions with nucleic acids or proteins. mdpi.comresearchgate.netdokumen.pub

Conformational Analysis and Flexibility of BiCAPPA's Bivalent Scaffold and Its Influence on Activity

While specific detailed conformational studies solely on BiCAPPA are not widely published, general principles from other bivalent and anti-prion compounds suggest that an optimal, often planar, conformation is a major determinant of activity. For instance, studies on diketopiperazine derivatives, another class of anti-prion compounds, have hypothesized that a planar conformation is crucial for their activity. researchgate.net The inherent flexibility of the linker in bivalent compounds allows them to bridge varying distances between target sites, but an overly flexible linker can lead to an entropic penalty upon binding, potentially reducing potency. Conversely, a rigid linker of optimal length can enhance binding affinity by pre-organizing the binding motifs in the correct orientation. Therefore, the balance between flexibility and rigidity within BiCAPPA's bivalent scaffold is likely critical for its potent anti-prion effects, facilitating induced-fit interactions and stable complex formation with the misfolded prion protein.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for BiCAPPA Class Compounds

Computational and Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an invaluable tool in the rational design and optimization of anti-prion compounds, including those within the BiCAPPA class. QSAR studies aim to establish mathematical relationships between the chemical structure of compounds and their biological activities, allowing for the prediction of activity for new, untested molecules. glpbio.compnas.orgtandfonline.comresearchgate.net

BiCAPPA itself has been utilized as a reference compound in the development of computational structure-activity models for predicting antiprion activity. researchgate.net These models, often employing techniques such as artificial neural networks and linear regression, analyze a diverse dataset of anti-prion chemicals, including acridine derivatives, to identify influential structural variables. researchgate.net Furthermore, 3D-QSAR models have been generated and applied in virtual screening protocols coupled with molecular docking to identify new compounds with anti-prion activity. unisi.itsissa.it Such computational approaches provide critical insights into the physicochemical properties that underpin anti-prion efficacy, guiding the design of novel derivatives with improved potency and desired drug-like characteristics. For example, QSAR insights from other anti-prion scaffolds have suggested that properties like asymmetry, low propensity for hydrogen bond formation, and specific nitrogen content at certain topological distances contribute to high potency. nih.gov The application of these modeling techniques to the BiCAPPA class facilitates a more efficient and targeted approach to drug discovery for prion diseases.

Advanced Analytical Methodologies for Bicappa Research

Spectroscopic Techniques for Elucidating BiCAPPA's Molecular Structure and Conformation in Research Settings

Spectroscopic methods provide invaluable insights into the atomic and electronic structure of molecules. For BiCAPPA, these techniques are fundamental for confirming its synthesis and understanding its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive elucidation of organic compound structures, including complex molecules like BiCAPPA. It provides detailed information on the connectivity of atoms and their spatial arrangement by detecting the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) researchgate.netnibiohn.go.jp. In the context of BiCAPPA research, NMR data has been utilized in molecular modeling studies, which are essential for understanding the compound's three-dimensional structure and its potential binding modes sissa.itacs.org. While specific BiCAPPA NMR spectra are not publicly detailed, the application of ¹H-NMR is referenced in research involving related compounds, underscoring its importance for verifying the assigned chemical structure and purity of synthesized BiCAPPA sissa.it.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of BiCAPPA and Metabolites

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through fragmentation analysis. For BiCAPPA, its molecular formula is C₃₈H₄₀Cl₂N₆O₂, with a molecular weight of 683.67 g/mol and a monoisotopic mass of 682.259 Da uni.luchemicalbook.inuni.lu.

MS is critical for confirming the exact mass of BiCAPPA and for identifying any potential impurities or degradation products. Furthermore, fragmentation analysis in MS, often achieved through techniques like tandem mass spectrometry (MS/MS), yields characteristic fragment ions that help piece together the molecule's structure. This is particularly useful for identifying and characterizing metabolites of BiCAPPA that may form in vivo or in vitro researchgate.netosu.eduasbmb.org.

Predicted collision cross section (CCS) values, which relate to a molecule's three-dimensional structure and its interaction with a buffer gas, can also be determined by ion mobility-mass spectrometry. For BiCAPPA, predicted CCS values for various adducts are available, as shown in the table below uni.lu. These values can aid in compound identification and characterization, especially in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 683.26628 | 273.8 |

| [M+Na]⁺ | 705.24822 | 294.0 |

| [M+NH₄]⁺ | 700.29282 | 280.8 |

| [M+K]⁺ | 721.22216 | 278.8 |

| [M-H]⁻ | 681.25172 | 282.9 |

| [M+Na-2H]⁻ | 703.23367 | 280.4 |

| [M]⁺ | 682.25845 | 280.3 |

| [M]⁻ | 682.25955 | 280.3 |

Advanced Spectroscopic Methods (e.g., Circular Dichroism) for Studying BiCAPPA-Protein Interactions

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules and their interactions, particularly with macromolecules like proteins and nucleic acids researchgate.netisbg.frbbk.ac.uk. Given BiCAPPA's role as a bivalent antiprion ligand that interacts with prion protein (PrPSc) chembk.commedchemexpress.com, CD spectroscopy can be employed to investigate the conformational changes induced in proteins upon binding with BiCAPPA, or vice versa.

CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional structure of a molecule. For proteins, far UV CD (180-260 nm) provides information on secondary structural elements (e.g., alpha-helices, beta-sheets), while near UV CD (250-330 nm) gives insights into tertiary structure isbg.fr. Research on related compounds has utilized CD to study their interactions with DNA, confirming the potential of such spectroscopic methods to elucidate the binding mechanisms of BiCAPPA with its biological targets acs.org. CD can also be used to monitor thermal or chemical denaturation processes, providing data on the stability of protein-BiCAPPA complexes isbg.fr.

Chromatographic Separation Techniques for Purity Assessment and Isolation of BiCAPPA and Analogues

Chromatographic methods are indispensable for separating, purifying, and quantifying chemical compounds. They are routinely applied in all stages of drug discovery and development, from synthesis to final product quality control.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For BiCAPPA, HPLC is a primary method for assessing its purity, with commercial suppliers often providing it at a purity of ≥97% as determined by HPLC .

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Reverse-phase HPLC (RP-HPLC) is commonly used for organic molecules like BiCAPPA, separating compounds based on their hydrophobicity idtdna.com. Ion-exchange HPLC (IE-HPLC) separates based on charge differences and can be useful for charged species or for purifying peptides and proteins idtdna.comfishersci.pt. By analyzing the chromatographic profile, researchers can identify and quantify impurities, ensuring the quality and consistency of BiCAPPA samples used in research.

Preparative Chromatography for Scalable Purification

While analytical HPLC focuses on separation and quantification at small scales, preparative chromatography aims to isolate larger quantities of a compound for further use. This is crucial for obtaining sufficient amounts of highly pure BiCAPPA for extensive research, in vitro assays, or in vivo studies.

Preparative HPLC is a common form of preparative chromatography, allowing for the scalable purification of compounds based on the same principles as analytical HPLC, but with larger columns and flow rates ambiopharm.com. This enables the isolation of BiCAPPA from reaction mixtures or complex biological extracts, ensuring that downstream experiments are conducted with a compound of defined purity. Other preparative methods, such as crystallization, may also be employed following chromatographic separation to achieve the highest possible purity ambiopharm.com.

Computational and Theoretical Studies of Bicappa

Molecular Docking and Dynamics Simulations of BiCAPPA-Prion Protein Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as BiCAPPA, when it binds to a protein, forming a stable complex. bionity.comwikipedia.orgfishersci.ca This method allows for the estimation of binding affinities and the identification of potential binding sites on the target protein. For prion proteins, docking studies can be particularly challenging due to the often shallow and less defined binding pockets on their surfaces, necessitating advanced approaches like free energy simulations in explicit solvent to accurately model interactions.

Molecular dynamics (MD) simulations extend docking studies by providing a time-dependent view of the molecular system. These simulations are crucial for understanding the dynamic behavior of protein-ligand complexes, including conformational changes in the prion protein upon BiCAPPA binding, the stability of the complex, and the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the binding. flybase.org For a bivalent ligand like BiCAPPA, MD simulations would be instrumental in elucidating how its two active moieties simultaneously interact with different regions of the prion protein, or with multiple prion protein molecules, contributing to its enhanced anti-prion activity. Studies on similar bivalent compounds have corroborated the effectiveness of this strategy in designing anti-prion chemical probes. bionity.com Such computational analyses aim to identify key residues involved in BiCAPPA's interaction with PrPC or PrPSc, providing a structural basis for its inhibitory mechanism.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of BiCAPPA

Quantum chemical calculations, rooted in first-principles quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide fundamental insights into a compound's intrinsic properties, including its charge distribution, molecular orbitals (such as HOMO and LUMO), electrostatic potential surfaces, and bond energies. For BiCAPPA, such analyses are critical for understanding its inherent reactivity and how its electronic characteristics influence its interactions with biological targets.

By characterizing BiCAPPA's electronic structure, researchers can gain a deeper understanding of why it exhibits potent anti-prion activity. For instance, the electron density distribution can highlight regions prone to electrophilic or nucleophilic attack, which are relevant for binding to specific protein residues. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate a molecule's chemical stability and reactivity. These detailed quantum chemical insights into BiCAPPA's molecular properties can inform future modifications to enhance its efficacy or optimize its interactions with prion proteins.

In Silico Prediction of Novel BiCAPPA Analogues and Their Potential Efficacy

In silico prediction, encompassing virtual screening and computational design, is a powerful approach for the discovery and optimization of novel chemical entities. wikipedia.org By leveraging the structural information of known active compounds like BiCAPPA, researchers can computationally design or identify novel analogues with potentially improved efficacy or pharmacokinetic properties. This involves modifying the chemical structure of BiCAPPA while retaining or enhancing its favorable interactions with the prion protein.

Virtual screening campaigns often involve screening large databases of compounds against a target protein or based on the pharmacophore of an active lead. The goal is to identify molecules that share structural similarities with BiCAPPA or are predicted to bind to the same or similar sites on the prion protein with higher affinity. Indeed, studies have already demonstrated the successful identification of compounds with superior anti-prion activity compared to BiCAPPA, highlighting the utility of this in silico strategy in advancing the field of anti-prion drug discovery. These computational efforts accelerate the drug development process by prioritizing promising candidates for experimental synthesis and testing.

Data Mining and Cheminformatics Approaches for Identifying Related Chemical Scaffolds

Cheminformatics and data mining are essential disciplines in modern drug discovery, focusing on the organization, integration, analysis, and transformation of chemical and biological data into actionable knowledge. These approaches are particularly valuable for identifying "privileged scaffolds" – core chemical structures that frequently appear in biologically active molecules and are associated with specific therapeutic activities.

For BiCAPPA, cheminformatics and data mining can be used to:

Identify structurally related compounds : By analyzing large chemical databases, researchers can find other molecules that share the acridine-based bivalent scaffold of BiCAPPA or similar structural features that contribute to anti-prion activity. bionity.com

Explore chemical space : Data mining techniques can map the chemical space occupied by known anti-prion compounds, revealing untapped areas for novel drug discovery. This helps in understanding the diversity of chemical structures that can exert anti-prion effects.

Scaffold hopping : This involves identifying compounds with different core scaffolds but similar biological activity, potentially leading to novel and patentable chemical series.

These methods provide a systematic way to explore the chemical landscape, guiding the synthesis of new compounds and optimizing existing ones by identifying key structural motifs responsible for anti-prion activity.

Development of Predictive Models for BiCAPPA's Anti-Prion Activity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish a mathematical relationship between the structural and physicochemical properties of chemical compounds (molecular descriptors) and their observed biological activity. fishersci.ca These models are invaluable for predicting the activity of new or untested compounds and for elucidating the molecular features that drive biological effects.

BiCAPPA, as a well-characterized and potent anti-prion ligand, serves as a critical reference point in the development and validation of QSAR models for anti-prion activity. fishersci.ca By incorporating BiCAPPA and other known anti-prion compounds into QSAR datasets, researchers can:

Identify key molecular descriptors : Determine which structural features (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors, topological indices) are statistically correlated with anti-prion efficacy.

Develop predictive algorithms : Construct models using various statistical or machine learning techniques, such as multiple linear regression (MLR) or artificial neural networks (ANN), to predict the anti-prion activity (e.g., EC50 or pIC50 values) of novel compounds. fishersci.ca

Guide rational design : The insights gained from QSAR models can directly inform the rational design of new BiCAPPA analogues or entirely new chemical scaffolds with enhanced anti-prion properties, by suggesting modifications to specific structural elements.

These predictive models streamline the drug discovery process by reducing the need for extensive experimental screening, focusing efforts on compounds with the highest predicted likelihood of success.

Applications of Bicappa in Chemical Biology and Biomedical Research Tools

BiCAPPA as a Molecular Probe for Investigating Prion Biology and Disease Mechanisms

BiCAPPA serves as a crucial molecular probe, offering insights into the intricate mechanisms underlying prion biology and disease pathogenesis. Classified as the first bivalent anti-prion ligand, its design facilitates targeted interactions within biological systems sissa.itmedchemexpress.commedchemexpress.com. The compound's primary mode of action involves decreasing the infectious conformational form of the prion protein, PrPSc, from scrapie-infected cells medchemexpress.commedchemexpress.com. This inhibitory effect is rooted in its capacity to interfere with the aberrant misfolding process of the normal cellular prion protein (PrPC) into its pathogenic PrPSc conformation sissa.it.

Research has demonstrated BiCAPPA's considerable potency, exhibiting an EC50 of 0.32 μM in reducing proteinase K-resistant PrPSc in scrapie-infected mouse hypothalamus cells medchemexpress.commedchemexpress.com. This efficacy positions BiCAPPA as a potent tool for dissecting the molecular events of prion conversion and accumulation. Furthermore, the bivalent strategy, exemplified by BiCAPPA's structure, has been highlighted as a promising approach for the rational design of novel anti-prion chemical probes, underscoring its utility in advancing mechanistic understanding researchgate.netnih.gov.

Utility of BiCAPPA in Developing In Vitro and Cell-Based Research Models for Prionopathies

The effectiveness of BiCAPPA in cellular contexts underscores its utility in the development and validation of in vitro and cell-based research models for prionopathies. Prion-infected cell lines, such as scrapie-infected mouse neuroblastoma (ScN2a) cells, are widely employed for studying prion amplification and for the initial screening of anti-prion compounds cureffi.orgconductscience.comnih.gov. BiCAPPA's demonstrated ability to reduce PrPSc accumulation in these infected cell lines validates these models as relevant platforms for evaluating anti-prion activity medchemexpress.commedchemexpress.com.

Cell-based models offer significant advantages over traditional animal models, including faster results, reduced costs, and ethical considerations, making them indispensable for high-throughput screening campaigns conductscience.comnih.gov. While Protein Misfolding Cyclic Amplification (PMCA) provides an acellular system for replicating prions in vitro, the established activity of BiCAPPA in cell-based assays provides a valuable benchmark for assessing the biological relevance of findings from such cell-free systems nih.govtmc.edunih.gov. The consistent activity of BiCAPPA in these models contributes to their reliability in identifying and characterizing compounds that interfere with prion propagation.

Contribution of BiCAPPA-Derived Scaffolds to the Design of Novel Chemical Biology Tools

BiCAPPA's designation as the "first bivalent antiprion ligand" highlights its foundational role in the development of novel chemical biology tools medchemexpress.commedchemexpress.com. Its bivalent architecture, characterized by two acridine (B1665455) heterocycles tethered by a linker, represents a significant structural motif that has inspired the design of subsequent compounds researchgate.net. This bivalent strategy is recognized as a viable and effective approach for rationally designing chemical probes targeting prion proteins researchgate.netnih.gov.

The field of chemical biology leverages synthetic chemistry to create small molecules that can probe and manipulate biological systems mpg.deucr.eduwikipedia.org. BiCAPPA's success as a bivalent inhibitor has provided a structural blueprint for developing compounds with enhanced potency or altered mechanisms of action. For instance, subsequent research has explored bis-acridine compounds, which are dimeric motifs, demonstrating how BiCAPPA's scaffold has informed the design of more potent anti-prion agents researchgate.net. This iterative design process, stemming from compounds like BiCAPPA, continuously enriches the arsenal (B13267) of chemical tools available for fundamental biological investigations.

Application of BiCAPPA in High-Throughput Screening Campaigns for Prion Modulators (as a reference compound)

BiCAPPA plays a crucial role as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel prion modulators. Its established efficacy and well-characterized EC50 value (0.32 μM against PrPSc in scrapie-infected cells) make it an ideal benchmark for comparing the potency of newly synthesized or screened compounds medchemexpress.commedchemexpress.comnih.govresearchgate.net.

In drug discovery efforts, HTS platforms, often utilizing cell-based assays or PMCA, are employed to rapidly screen large libraries of compounds for anti-prion activity cureffi.orgtmc.edu. During such campaigns, BiCAPPA is consistently included to calibrate the assay's sensitivity and to provide a comparative measure of efficacy. For example, a lipoyl acridine derivative (Compound 1) was found to be significantly more potent than BiCAPPA, with an EC50 of 40 nM, demonstrating BiCAPPA's utility as a standard for evaluating improved activity researchgate.net. Similarly, another compound, 6-chloro-1,2,3,4-tetrahydroacridine (Compound 10), showed a lower EC50 of 0.17 μM compared to BiCAPPA, further solidifying BiCAPPA's role as a reference nih.gov. This consistent use ensures the reliability and comparability of results across different screening initiatives.

Table 1: Comparative Efficacy of Anti-Prion Compounds in Cell-Based Assays

| Compound Name | EC50 (μM) in Scrapie-Infected Cells | Reference |

| BiCAPPA | 0.32 | Decreases PrPSc from scrapie-infected mouse hypothalamus cells medchemexpress.commedchemexpress.com |

| Compound 1 (Lipoyl Acridine Derivative) | 0.04 (40 nM) | 10 times better than BiCAPPA in inhibiting PrPSc accumulation researchgate.net |

| 6-chloro-1,2,3,4-tetrahydroacridine (Comp. 10) | 0.17 | Lower EC50 than BiCAPPA, contrasts prion fibril formation and oxidative stress with low cytotoxicity nih.gov |

| Radotinib | 0.034 (34 nM) | Inhibits Bcr-Abl1, anti-prion activity medchemexpress.com |

| IND24 | 1.27 | Potent antiprion agent medchemexpress.com |

Role of BiCAPPA in Advancing Fundamental Understanding of Protein Misfolding and Aggregation

BiCAPPA's inhibitory action on PrPSc accumulation directly contributes to the fundamental understanding of protein misfolding and aggregation, which are hallmarks of prion diseases and other neurodegenerative disorders sissa.itmedchemexpress.comresearchgate.netmdpi.com. By effectively decreasing the infectious PrPSc, BiCAPPA allows researchers to probe the molecular pathways involved in the conversion of PrPC to PrPSc and the subsequent aggregation of these misfolded proteins medchemexpress.commedchemexpress.com.

Studies involving BiCAPPA and other anti-prion compounds provide critical insights into the structural features and mechanistic steps that can be targeted to prevent or reverse pathological protein aggregation sissa.itresearchgate.netmdpi.combioisi.ptnih.gov. The bivalent design of BiCAPPA, for instance, suggests that engaging multiple binding sites or promoting specific conformational changes can be a highly effective strategy to disrupt the misfolding cascade researchgate.netnih.gov. This knowledge is invaluable for elucidating the complex interplay of factors that drive protein aggregation and for identifying novel therapeutic targets beyond the scope of prion diseases, potentially informing research into other protein misfolding disorders like Alzheimer's and Parkinson's diseases mdpi.comlbl.gov.

Future Directions and Emerging Research Avenues for Bicappa

Design and Synthesis of Next-Generation BiCAPPA-Derived Bivalent Chemical Probes

The bivalent nature of BiCAPPA is a key aspect of its antiprion activity, leveraging multivalent binding to enhance affinity and specificity, particularly relevant for targets like prion protein aggregates. medchemexpress.comnih.gov Future research will focus on the rational design and synthesis of next-generation BiCAPPA-derived bivalent chemical probes. This involves systematically exploring modifications to the linker region connecting the two acridine (B1665455) moieties, including variations in length, flexibility, and chemical composition. The aim is to optimize the spatial presentation of the binding elements to achieve enhanced binding kinetics and thermodynamic stability with PrPSc. Additionally, researchers will investigate incorporating novel warheads or targeting motifs that could confer improved potency, altered selectivity, or even dual-targeting capabilities against multiple pathological features of prion diseases. This iterative design process, often guided by molecular modeling and structure-activity relationship (SAR) studies, is expected to yield probes with superior pharmacological profiles. The bivalent strategy has been corroborated as a viable approach for designing anti-prion chemical probes. researchgate.net

Exploration of BiCAPPA's Potential Interactions with Other Neurodegenerative Disease-Related Proteins

Neurodegenerative diseases, including prion diseases, Alzheimer's disease, and Parkinson's disease, often share common pathological hallmarks such as protein misfolding, aggregation, and propagation. nih.govplos.org Given BiCAPPA's demonstrated ability to interrupt the protein association of prion- and Alzheimer-specific proteins, a critical future direction involves a comprehensive exploration of its potential interactions with other key neurodegenerative disease-related proteins. researchgate.net This research will investigate whether BiCAPPA, or its optimized derivatives, can modulate the aggregation, clearance, or toxicity of proteins like amyloid-beta (Aβ), tau, and alpha-synuclein, which are central to Alzheimer's and Parkinson's pathologies, respectively. nih.govplos.org Studies will employ a range of biophysical and cell-based assays to assess direct binding, inhibition of aggregation, promotion of disaggregation, and effects on cellular proteostasis pathways. Understanding these broader interactions could uncover polypharmacological benefits or lead to the development of novel therapeutic strategies targeting shared mechanisms across different neurodegenerative conditions.

Integration of BiCAPPA Research with Advanced Ex Vivo and Organoid Models of Prion Disease

The development of human cerebral organoids has revolutionized the modeling of neurodegenerative diseases, offering a more physiologically relevant and comprehensive replication of the human brain environment compared to traditional two-dimensional cell cultures. drugtargetreview.comnih.govplos.org Future research on BiCAPPA will heavily integrate these advanced ex vivo and organoid models of prion disease. This integration will enable more accurate assessments of BiCAPPA's efficacy, permeability, and cellular effects within a complex neuronal architecture. Studies will involve infecting human cerebral organoids with prions and then evaluating the ability of BiCAPPA and its derivatives to prevent PrPSc propagation, reduce neurotoxicity, and preserve neuronal function and viability over extended periods. nih.govplos.org This approach will provide crucial insights into the compound's performance in a system that closely mimics human brain pathology, bridging the gap between in vitro findings and in vivo outcomes, and potentially accelerating the translation of research into therapeutic applications.

Development of BiCAPPA-Based Tool Compounds for Advanced Imaging Studies

Chemical probes are indispensable tools for elucidating biological mechanisms and validating potential therapeutic targets. nih.govchemicalprobes.org A significant future avenue for BiCAPPA research involves its transformation into advanced imaging tool compounds. This will entail chemically modifying BiCAPPA to incorporate various imaging tags, such as fluorescent reporters for optical microscopy, radioisotopes for Positron Emission Tomography (PET), or other labels compatible with techniques like Magnetic Resonance Imaging (MRI) or Mass Spectrometry Imaging (MSI). nih.govtaylorfrancis.comnih.gov These BiCAPPA-based imaging probes would enable real-time visualization and quantification of PrPSc aggregates in situ within cellular models or even in vivo in animal models. Such tools would be invaluable for monitoring disease progression, assessing the pharmacodynamics of therapeutic interventions, and identifying early pathological changes, thereby providing unprecedented insights into prion disease pathogenesis and facilitating drug discovery efforts.

Collaborative Research Initiatives in BiCAPPA-Related Chemical Biology for Complex Neurological Systems

Addressing the complexities of prion diseases and other neurodegenerative disorders necessitates a highly collaborative and interdisciplinary approach. Future research on BiCAPPA will actively seek and foster collaborative research initiatives within the broader field of chemical biology, particularly focusing on complex neurological systems. These collaborations will bring together diverse expertise, including medicinal chemists specializing in probe design and synthesis, neurobiologists studying disease mechanisms, structural biologists elucidating protein interactions, imaging specialists developing advanced visualization techniques, and computational biologists for data analysis and predictive modeling. indiana.eduiicb.res.ineu-openscreen.eustjude.org Partnerships with academic institutions, research consortia (e.g., EU-OPENSCREEN), and potentially pharmaceutical companies will facilitate resource sharing, accelerate discovery, and translate fundamental insights into potential therapeutic strategies for prion diseases and other challenging neurological conditions. eu-openscreen.eustjude.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.